

Thermal Stability of 1-Cyanocyclopropanecarboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Cyanocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanocyclopropanecarboxylic acid is a key building block in medicinal chemistry, notably in the synthesis of potent and selective enzyme inhibitors. Its rigid cyclopropyl scaffold and dual nitrile and carboxylic acid functionalities make it a valuable synthon for introducing specific conformational constraints and functional group handles in drug candidates. This guide provides a comprehensive overview of the thermal stability of **1-**

Cyanocyclopropanecarboxylic acid, a critical parameter for its safe handling, storage, and application in chemical synthesis, particularly in the context of drug development. While specific experimental thermal analysis data for this compound is not readily available in the public domain, this document synthesizes information on its physical properties and the known thermal behavior of related chemical structures to provide a robust assessment of its likely thermal stability profile.

Core Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-Cyanocyclopropanecarboxylic acid** is presented in Table 1. These properties are essential for understanding its behavior

under various experimental conditions.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ NO ₂	[1][2]
Molecular Weight	111.10 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Melting Point	140 °C (lit.)	[2][3]
139-146 °C	[4]	
Boiling Point	142-144 °C	[4]
CAS Number	6914-79-0	[1][2][3]

Inferred Thermal Decomposition Profile

In the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **1-Cyanocyclopropanecarboxylic acid**, its thermal decomposition behavior can be inferred from the known chemistry of its constituent functional groups: the cyclopropane ring, the nitrile group, and the carboxylic acid group. The potential decomposition pathways and their likely onset temperatures are summarized in Table 2.

Decomposition Pathway	Potential Products	Estimated Onset Temperature	Rationale
Decarboxylation	1-Cyanocyclopropane, Carbon Dioxide	> 150 °C	Carboxylic acids, particularly those without β -carbonyl groups, typically undergo decarboxylation at elevated temperatures. [5] [6] [7] [8] [9]
Ring Opening/Rearrangement	Isomeric unsaturated nitriles (e.g., cyanobutenes)	170-250 °C	Thermal rearrangement of cyclopropanes to propenes and other unsaturated compounds is a known process, with the temperature depending on substituents. [10] [11]
Hydrolysis of Nitrile (in presence of water)	1-Carboxycyclopropane carboxamide, Cyclopropane-1,1-dicarboxylic acid	Elevated temperatures with moisture	Nitriles can be hydrolyzed to amides and carboxylic acids under heated, aqueous conditions.

Experimental Protocols (General)

While specific experimental protocols for the thermal analysis of **1-Cyanocyclopropanecarboxylic acid** are not available, the following are general methodologies for TGA and DSC that would be applicable.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of **1-Cyanocyclopropanecarboxylic acid**.

Methodology:

- A small, accurately weighed sample (typically 5-10 mg) of **1-Cyanocyclopropanecarboxylic acid** is placed in a TGA crucible (e.g., alumina or platinum).
- The crucible is placed in the TGA furnace.
- The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or decomposition exotherms/endothems.

Methodology:

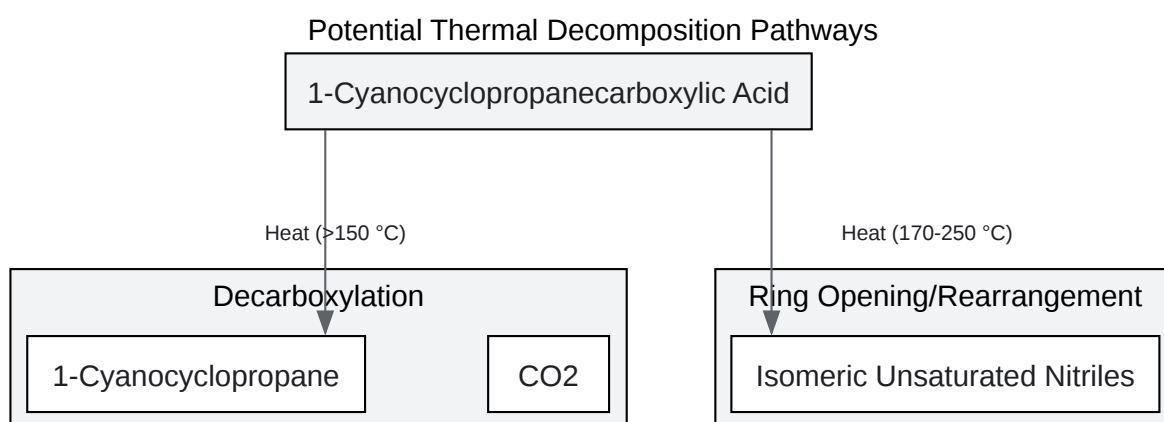
- A small, accurately weighed sample (typically 2-5 mg) of **1-Cyanocyclopropanecarboxylic acid** is hermetically sealed in a DSC pan (e.g., aluminum).
- An empty, sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 200 °C).
- The differential heat flow between the sample and the reference is measured as a function of temperature.

- The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Inferred Thermal Decomposition Pathway

The following diagram illustrates the potential thermal decomposition pathways of **1-Cyanocyclopropanecarboxylic acid** based on the chemistry of its functional groups.

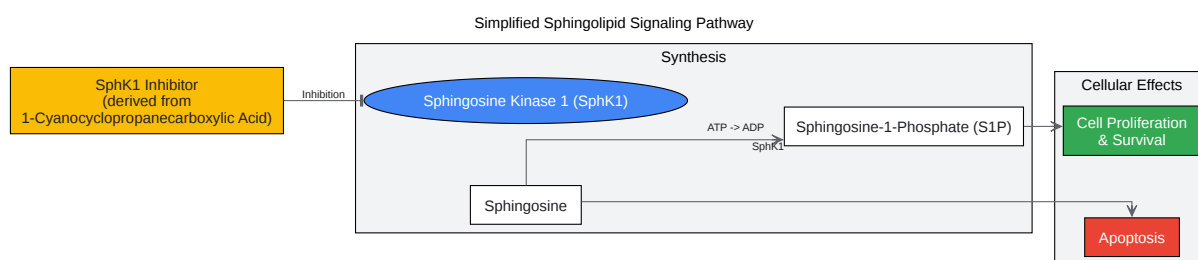


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Caption: Inferred thermal decomposition pathways of **1-Cyanocyclopropanecarboxylic acid**.

Role in Sphingolipid Signaling Pathway

1-Cyanocyclopropanecarboxylic acid is a precursor for the synthesis of inhibitors targeting Sphingosine Kinase 1 (SphK1), a key enzyme in the sphingolipid signaling pathway.^{[2][12]} This pathway regulates critical cellular processes such as proliferation, apoptosis, and inflammation.^{[13][14][15][16][17]}



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Caption: Role of SphK1 inhibitors in the sphingolipid signaling pathway.

Conclusion

While direct experimental data on the thermal stability of **1-Cyanocyclopropanecarboxylic acid** is limited, a comprehensive analysis of its structure and the known behavior of related compounds provides valuable insights. The compound is a solid with a melting point around 140 °C. Above this temperature, and particularly at higher temperatures, thermal decomposition is expected to occur. The most probable decomposition pathways are decarboxylation to yield 1-cyanocyclopropane and carbon dioxide, and ring-opening followed by rearrangement to form various unsaturated nitrile isomers.

For researchers and drug development professionals, this information underscores the importance of careful temperature control during the synthesis, purification, and storage of **1-Cyanocyclopropanecarboxylic acid** and its derivatives. The potential for thermal decomposition should be considered to avoid yield loss and the formation of impurities. Further experimental studies, such as TGA and DSC, are warranted to precisely determine the thermal stability limits and decomposition kinetics of this important synthetic building block. This will enable the development of more robust and safer processes for its application in the pharmaceutical industry.

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